molecular formula C19H17ClN2O3 B14861793 3-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid

3-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B14861793
M. Wt: 356.8 g/mol
InChI Key: UDCWZHNLTVEJIU-UHFFFAOYSA-N
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Description

3-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a 4-methoxyphenyl group, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.

    Substitution Reaction: The pyrazole derivative is then subjected to a substitution reaction with a propanoic acid derivative, such as ethyl 3-bromopropanoate, under basic conditions (e.g., sodium ethoxide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects by reducing the production of prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the 4-methoxyphenyl group.

    3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the 4-chlorophenyl group.

    3-(3-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid: Similar structure but lacks the 4-methoxyphenyl group.

Uniqueness

The presence of both 4-chlorophenyl and 4-methoxyphenyl groups in 3-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid imparts unique chemical and biological properties. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]propanoic acid

InChI

InChI=1S/C19H17ClN2O3/c1-25-17-9-7-16(8-10-17)22-12-14(4-11-18(23)24)19(21-22)13-2-5-15(20)6-3-13/h2-3,5-10,12H,4,11H2,1H3,(H,23,24)

InChI Key

UDCWZHNLTVEJIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCC(=O)O

Origin of Product

United States

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